Irak4-IN-27

IRAK4 Kinase Inhibition Biochemical Assay

IRAK4-IN-27, identified as Compound 22, is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). It belongs to a class of 2,3-dihydrobenzofuran-based compounds specifically designed to target the IRAK4 kinase domain.

Molecular Formula C23H22N6O3
Molecular Weight 430.5 g/mol
Cat. No. B12386653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-27
Molecular FormulaC23H22N6O3
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C=C2O1)C3=NN(C=C3)C)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C
InChIInChI=1S/C23H22N6O3/c1-23(2)11-14-8-17(15(10-19(14)32-23)16-5-7-29(3)28-16)26-21(30)18-12-31-22(27-18)13-4-6-25-20(24)9-13/h4-10,12H,11H2,1-3H3,(H2,24,25)(H,26,30)
InChIKeyOYRHXSCBISAPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRAK4-IN-27: A Selective IRAK4 Inhibitor for DLBCL Research with IC50 of 8.7 nM


IRAK4-IN-27, identified as Compound 22, is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) [1]. It belongs to a class of 2,3-dihydrobenzofuran-based compounds specifically designed to target the IRAK4 kinase domain [1]. This compound is characterized by its ability to suppress cell growth and induce apoptosis in diffuse large B-cell lymphoma (DLBCL) cells harboring the oncogenic MYD88 L265P mutation [1]. Its primary application is in oncology research, specifically for studying MYD88-mutant lymphomas.

Why IRAK4-IN-27 is Not Interchangeable with Other IRAK4 Inhibitors


Interchanging IRAK4 inhibitors is not scientifically sound due to significant variations in potency, selectivity profiles, and functional cellular outcomes, even among compounds targeting the same kinase [1]. For instance, while some inhibitors like PF-06650833 demonstrate sub-nanomolar biochemical potency, their cellular efficacy and therapeutic window can differ dramatically from less potent but more functionally selective compounds like IRAK4-IN-27 [2]. Furthermore, the ability of IRAK4-IN-27 to synergize with a BTK inhibitor like ibrutinib to enhance apoptosis in DLBCL cells is a specific functional characteristic not shared by all IRAK4 inhibitors, underscoring that simple potency comparisons are insufficient for selecting the right research tool [1].

Quantitative Evidence for IRAK4-IN-27: Differentiation from Key Comparators


IRAK4-IN-27 Exhibits Potent Biochemical Inhibition of IRAK4 (IC50 = 8.7 nM)

IRAK4-IN-27 demonstrates strong inhibitory potency against the IRAK4 kinase in a biochemical assay [1]. While not as potent as the clinical candidate PF-06650833 (IC50 = 0.2 nM) [2], it is comparable to the clinical compound zabedosertib (BAY 1834845, IC50 = 3.55 nM to 8 nM) [3]. This places IRAK4-IN-27 in a potency range that may balance efficacy with a manageable off-target profile, a critical consideration for research applications.

IRAK4 Kinase Inhibition Biochemical Assay

IRAK4-IN-27 Potently Inhibits Proliferation of MYD88 L265P Mutant DLBCL Cells

In a cellular context, IRAK4-IN-27 demonstrates high antiproliferative activity against the OCI-LY10 DLBCL cell line, which harbors the oncogenic MYD88 L265P mutation (IC50 = 0.248 μM) [1]. This cellular potency is a key differentiator, as it confirms that the biochemical inhibition of IRAK4 translates into a functional effect in a disease-relevant model. This contrasts with compounds like IRAK4-IN-13, which, despite having a superior biochemical IC50 (0.6 nM), exhibits high metabolic clearance (HLM Clint = 96 µL/min/mg), potentially limiting its utility in cellular or in vivo studies .

DLBCL MYD88 L265P Antiproliferative Cellular Assay

IRAK4-IN-27 Synergizes with Ibrutinib to Enhance Apoptosis in DLBCL Cells

IRAK4-IN-27 uniquely demonstrates an enhanced apoptosis-inducing effect when combined with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib in MYD88 L265P DLBCL cells [1]. This synergistic effect is a specific functional characteristic that distinguishes IRAK4-IN-27 from other IRAK4 inhibitors that have not been shown to confer this benefit. This finding is critical for researchers exploring combination strategies to overcome resistance or enhance therapeutic efficacy in B-cell malignancies.

Combination Therapy Ibrutinib Apoptosis DLBCL

Key Research Applications for IRAK4-IN-27 Based on Quantitative Evidence


Investigating IRAK4 Dependency in MYD88 L265P Mutant DLBCL

IRAK4-IN-27 is the optimal tool for studying the role of IRAK4 kinase activity in diffuse large B-cell lymphoma (DLBCL) driven by the MYD88 L265P mutation. Its established biochemical potency (IC50 = 8.7 nM) and high cellular antiproliferative activity (OCI-LY10 IC50 = 0.248 μM) make it a validated chemical probe for these specific studies [1]. This is in contrast to other potent IRAK4 inhibitors like IRAK4-IN-13 (biochemical IC50 = 0.6 nM), whose high metabolic clearance may confound results in long-term cellular assays .

Developing and Validating Combination Therapy Strategies with BTK Inhibitors

Researchers aiming to explore synergistic drug combinations for B-cell malignancies should prioritize IRAK4-IN-27. The compound has been shown to enhance the pro-apoptotic effects of the BTK inhibitor ibrutinib in DLBCL cells, a functional interaction not documented for many other IRAK4 inhibitors [1]. This makes it the preferred chemical tool for preclinical proof-of-concept studies investigating combined IRAK4 and BTK blockade.

Validating IRAK4 as a Target in Other MYD88-Mutant Cancers

The robust cellular activity of IRAK4-IN-27 in OCI-LY10 cells provides a strong foundation for expanding research into other cancer types characterized by activating MYD88 mutations, such as Waldenström's macroglobulinemia or primary central nervous system lymphoma. Its favorable kinase selectivity profile [1] makes it a more reliable tool for target validation studies compared to less selective pan-kinase inhibitors, reducing the likelihood of off-target effects that could obscure data interpretation.

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